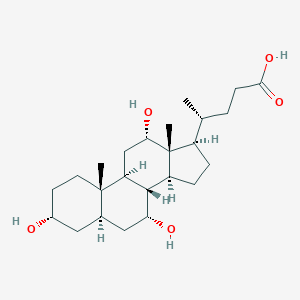
(R,S)-ANATABINE
Vue d'ensemble
Description
1,2,3,6-Tetrahydro-2,3'-bipyridine is a natural product found in Nicotiana tabacum and Nicotiana with data available.
Applications De Recherche Scientifique
Solvatochromic Behavior and Metal Complexes : It is known for its solvatochromic behavior and in the formation of tetracarbonyl-molybdenum and tungsten complexes (Bokorny, Connor, & Kaspar, 1994).
Study of Photodimers : This compound is used in researching the chemical and physical properties of photodimers of 2-aminopyridines and 2-pyridones (Taylor & Kan, 1963).
Electrochemical Behavior : Its application extends to studying the electrochemical behavior of dihydropyridines and tetrahydrobipyridines (Trazza, Andruzzi, & Carelli, 1982).
Synthesis of Polybipyridine Ligands : It is instrumental in the synthesis of polybipyridine ligands, which form complexes with various metal cations and exhibit diverse physical and chemical properties (Ziessel & Lehn, 1990).
Applications in Various Fields : Terpyridines and their transition metal complexes, related to 1,2,3,6-Tetrahydro-2,3'-bipyridine, are used in materials science, biomedicine, and organometallic catalysis (Winter, Newkome, & Schubert, 2011).
Luminescent Lanthanide Complexes : Its luminescent lanthanide complexes are tools for anion detection and provide insights into the light amplification process (Charbonnière et al., 2002).
Catalyst in Synthesis : It acts as an efficient catalyst for the synthesis of various xanthene derivatives (Shirini et al., 2014).
Precursor for Substituted Bipyridines : It serves as a valuable precursor for several 2,2',6,6'-tetrasubstituted 4,4'-bipyridines (Hünig & Wehner, 1989).
Mécanisme D'action
Target of Action
These targets play crucial roles in various physiological processes, including signal transduction, metabolic pathways, and cellular functions .
Mode of Action
The mode of action of (R,S)-Anatabine involves its interaction with its targets, leading to changes in cellular processes. This interaction can result in the activation or inhibition of the target, leading to a cascade of biochemical reactions that ultimately influence the physiological state of the organism .
Biochemical Pathways
This compound may affect several biochemical pathways. The exact pathways and their downstream effects are dependent on the specific targets of the compound. These pathways can include signal transduction pathways, metabolic pathways, and other cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on its mode of action and the specific biochemical pathways it affects. These effects can include changes in cellular signaling, alterations in metabolic processes, and modifications to cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include the physiological state of the organism, the presence of other compounds, and external factors such as temperature and pH .
Orientations Futures
The future directions of 1,2,3,6-Tetrahydro-2,3’-bipyridine research could involve further exploration of its synthesis methods, chemical reactions, and potential applications. As it is a natural product found in Nicotiana tabacum and Nicotiana, it could also be studied for its potential biological activities .
Analyse Biochimique
Biochemical Properties
(R,S)-Anatabine exhibits strong coordination ability and reductivity due to its heterocyclic structure . It can participate in metal-catalyzed reactions and epoxidation of olefins
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been demonstrated to ameliorate intestinal inflammation and reduce the production of pro-inflammatory factors in a dextran sulfate sodium mouse model of colitis . It also influences cell function by activating the NRF2 (nuclear factor-erythroid factor 2-related factor 2) translocation and MAPK signaling .
Molecular Mechanism
It has been shown to activate the NRF2 pathway, which plays a crucial role in cellular defense against oxidative stress . This activation results in the translocation of NRF2 and the activation of MAPK signaling
Dosage Effects in Animal Models
In animal models, this compound has been shown to ameliorate chronic inflammatory conditions
Propriétés
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPPBXUYQGUQHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCNC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294036, DTXSID90862230 | |
| Record name | D,L-Anatabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6-Tetrahydro-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2743-90-0 | |
| Record name | D,L-Anatabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-1,2,3,6-Tetrahydro-2,3'-bipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of D,L-Anatabine in the context of cigar fermentation?
A1: Research indicates that D,L-Anatabine, a nicotine degradation product, plays a role in determining the sensory quality of fermented cigar filler leaves. A study using a novel microbial fermentation medium produced by the fungus Tremella aurantialba SCT-F3 found a significant positive correlation between D,L-Anatabine content and the sensory quality of the fermented leaves []. This suggests that D,L-Anatabine, alongside other compounds like methylpyrazine and β-nicotyrine, contributes to the desirable flavor profile of fermented cigar tobacco.
Q2: How does the presence of D,L-Anatabine relate to specific microbial populations during cigar fermentation?
A2: Interestingly, the study observed a negative correlation between D,L-Anatabine and the presence of certain bacterial genera, including Luteimonas, Mitochondria, Paracoccus, Stemphylium, and Stenotrophomonas []. This suggests that these specific microbial populations might be involved in the degradation pathway of D,L-Anatabine during fermentation. Further research is needed to understand the metabolic pathways involved and the implications for overall cigar quality.
Q3: Besides its natural occurrence, are there any synthetic routes available to produce D,L-Anatabine?
A3: Yes, a simple synthetic route for D,L-Anatabine has been reported []. This method utilizes readily available starting materials, lithium aluminum hydride and pyridine, to afford D,L-Anatabine (referred to as (±)-1,2,3,6-Tetrahydro-2,3′-bipyridine in the study). This synthetic approach can be valuable for obtaining sufficient quantities of D,L-Anatabine for further research and analysis, particularly in studying its properties and potential applications beyond its role in tobacco.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate](/img/structure/B43344.png)


![[2-(Aminocarbonyl)ethyl] Methanethiosulfonate](/img/structure/B43350.png)
![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)



![2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline](/img/structure/B43366.png)


